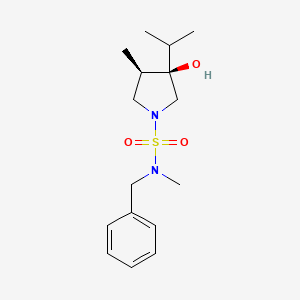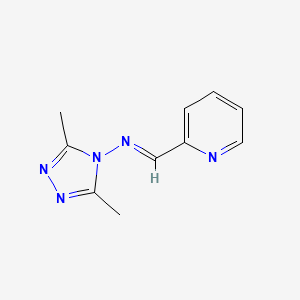![molecular formula C19H15N3O2S B5576184 1-(1-benzofuran-2-yl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5576184.png)
1-(1-benzofuran-2-yl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-benzofuran-2-yl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone, also known as BTE, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Corrosion Inhibition
A related compound, 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone (MPTE), has been synthesized and characterized, demonstrating significant potential as a corrosion inhibitor for mild steel in corrosive environments like hydrochloric acid. This research indicates that similar compounds, including those with benzofuran and triazole moieties, could be explored for their corrosion inhibitory properties, especially considering their high inhibition efficiency and the ability to form protective layers on metal surfaces (Jawad et al., 2020).
Polymer Science
In polymer science, derivatives of benzofuran have been utilized for modifying the dielectric and thermal properties of methacrylate polymers. For instance, compounds synthesized from reactions involving 1-(1-benzofuran-2-yl)ethanone have shown to significantly alter the thermal decomposition kinetics and dielectric parameters of polymers, highlighting their utility in the development of materials with specific electronic and thermal characteristics (Çelik & Coskun, 2018).
Biological Activities
Benzofuran derivatives, including those related to the compound , have been extensively studied for their biological activities. These activities range from anticancer properties, as demonstrated by new benzofuran derivatives isolated from natural sources showing moderate inhibitory activity against cancer cell proliferation, to immunomodulatory effects where synthesized benzoxazepine derivatives of benzofuran compounds exhibited significant modulation of the immune response (Khaleghi et al., 2011); (Khaleghi et al., 2013).
Furthermore, benzofuran linked tetralones have been synthesized and evaluated for their antimitotic activity, which is crucial for developing new anticancer agents. This indicates the potential of benzofuran derivatives in medicinal chemistry and drug design, especially in targeting cancer cells and understanding the mechanisms of mitosis (Umesha et al., 2018).
Antiviral and Antimicrobial Research
The antiviral and antimicrobial potential of benzofuran derivatives is another significant area of research. Some newly synthesized benzofuran compounds have shown specific activity against respiratory syncytial and influenza A viruses, suggesting their applicability in developing new antiviral drugs. This area of research is particularly relevant in the context of emerging viral diseases and the ongoing search for effective antiviral agents (Papadaki‐Valiraki et al., 1993).
Properties
IUPAC Name |
1-(1-benzofuran-2-yl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-22-18(13-7-3-2-4-8-13)20-21-19(22)25-12-15(23)17-11-14-9-5-6-10-16(14)24-17/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNIIISLHWDRRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)C2=CC3=CC=CC=C3O2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5-dichloro-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)thiophene-2-sulfonamide](/img/structure/B5576110.png)

![1-acetyl-3-[(4-chlorophenyl)diazenyl]-1H-indole](/img/structure/B5576122.png)

![5-bromo-N'-[2-(trifluoromethyl)benzylidene]-2-furohydrazide](/img/structure/B5576162.png)
![2-[4-(2-{[(2-bromobenzyl)thio]acetyl}carbonohydrazonoyl)phenoxy]acetamide](/img/structure/B5576169.png)
![2-fluoro-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5576173.png)

![6-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5576186.png)
![6-methyl-4-(4-morpholinyl)furo[3,4-c]pyridin-3(1H)-one](/img/structure/B5576194.png)
![4-{[4-(dimethylamino)benzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5576202.png)
![4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5576207.png)
![2,2-diphenyl-N-[4-(phenyldiazenyl)phenyl]cyclopropanecarboxamide](/img/structure/B5576214.png)
